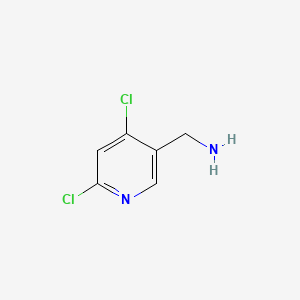

(6-Amino-5-bromopyridin-3-yl)methanol

Overview

Description

“(6-Amino-5-bromopyridin-3-yl)methanol” is a heterocyclic building block . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant . This compound is not intended for human or veterinary use, but for research use only .

Molecular Structure Analysis

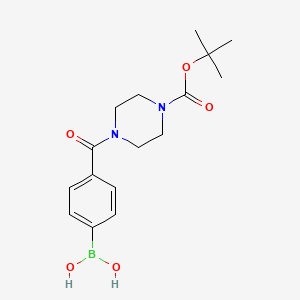

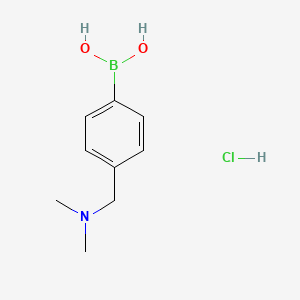

The molecular formula of “this compound” is C6H7BrN2O. The molecular weight is 203.039. The InChI key is LBYLYVGJSXTAOB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” is a solid . It should be stored in a dark place, under an inert atmosphere, at 2-8°C . The water solubility of this compound is 4.32 mg/ml .Scientific Research Applications

Synthesis and Characterization of Schiff Base, Metal Complexes, and Poly(phenoxy-imine)s : A study by Kaya, Daban, and Şenol (2021) in "Inorganica Chimica Acta" reported the synthesis of Schiff base ligands using 2-amino-5-bromopyridine, which is structurally similar to (6-Amino-5-bromopyridin-3-yl)methanol. These ligands were used to create metal complexes and polymers with notable electrical conductivity and thermal properties, indicating potential applications in materials science (Kaya, Daban, & Şenol, 2021).

Synthesis of Substituted Pyridine Derivatives : In a 2019 study in "Chemical Problems" by Naghiyev et al., substituted iminopyridines were synthesized using 2-amino-5-bromopyridine, similar to this compound, demonstrating its role in creating novel organic compounds (Naghiyev et al., 2019).

Electrocatalytic Carboxylation of 2-amino-5-bromopyridine with CO2 : Feng et al. (2010) in "Electrochimica Acta" explored the electrocatalytic conversion of 2-amino-5-bromopyridine to 6-aminonicotinic acid. This highlights the potential of this compound in electrochemical processes and green chemistry applications (Feng et al., 2010).

Synthesis and Structural Characterization of N,4-Diheteroaryl 2-aminothiazoles : Böck et al. (2021) in "Structural Chemistry" synthesized and characterized compounds involving N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine, which is related to this compound, showing its importance in the development of novel chemical structures (Böck et al., 2021).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

For instance, certain indole derivatives have been found to inhibit α-glucosidase, an enzyme that plays a crucial role in treating type II diabetes mellitus .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . These properties could impact the bioavailability of the compound, influencing its effectiveness.

Properties

IUPAC Name |

(6-amino-5-bromopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYLYVGJSXTAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736706 | |

| Record name | (6-Amino-5-bromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027785-19-8 | |

| Record name | (6-Amino-5-bromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

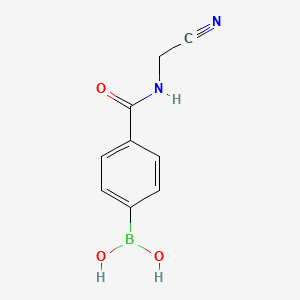

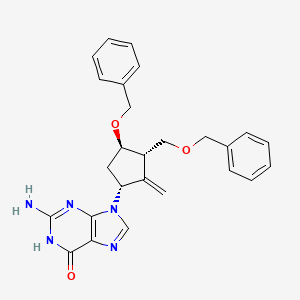

![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)